Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

azo dye regioisomerism absorption wavelength positional isomer differentiation

Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (CAS 94236-87-0; EC 304-084-2) is a synthetic monoazo acid dye with molecular formula C₁₆H₁₁N₃Na₂O₈S₂ and a molecular weight of 483.40 g·mol⁻¹. The compound features an azo (–N=N–) chromophore bridging a 4-amino-2-hydroxyphenyl diazo component to a 5-hydroxy-2,7-naphthalenedisulfonate coupling component, yielding a water-soluble disodium salt that belongs to the broader class of sulfonated hydroxy‑azo‑naphthalene colorants.

Molecular Formula C16H11N3Na2O8S2
Molecular Weight 483.4 g/mol
CAS No. 94236-87-0
Cat. No. B12684993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
CAS94236-87-0
Molecular FormulaC16H11N3Na2O8S2
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
InChIKeyACWRIADXYIZUNS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (CAS 94236-87-0): Structural Identity and Procurement Baseline


Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (CAS 94236-87-0; EC 304-084-2) is a synthetic monoazo acid dye with molecular formula C₁₆H₁₁N₃Na₂O₈S₂ and a molecular weight of 483.40 g·mol⁻¹ . The compound features an azo (–N=N–) chromophore bridging a 4-amino-2-hydroxyphenyl diazo component to a 5-hydroxy-2,7-naphthalenedisulfonate coupling component, yielding a water-soluble disodium salt that belongs to the broader class of sulfonated hydroxy‑azo‑naphthalene colorants [1]. Its defining structural characteristic is the ortho-hydroxy-azo motif on the phenyl ring—a configuration that distinguishes it from closely related positional isomers and creates a bidentate/tridentate metal-chelating pocket relevant to both dyeing and analytical chemistry applications.

Why Generic Substitution of Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (CAS 94236-87-0) Introduces Functional Risk


Despite sharing an identical molecular formula (C₁₆H₁₁N₃Na₂O₈S₂) with the prominent acid dye C.I. Acid Violet 3 (AV3, CAS 1681-60-3), CAS 94236-87-0 is a distinct regioisomer in which the azo linkage is positioned at C‑4 rather than C‑3 of the naphthalene ring, and the hydroxyl substitution pattern is altered from a 4,5‑diol to a single 5‑OH . This positional isomerism changes the electronic conjugation pathway, the intramolecular hydrogen‑bonding network, and the spatial geometry of the metal‑chelating site, meaning that procurement decisions cannot rely on the well‑characterized performance data available for AV3. Furthermore, the presence of a primary aromatic amine (–NH₂) on the phenyl ring differentiates this compound from tertiary‑amine‑bearing analogs such as Beryllon III (CAS 3627-04-1), conferring distinct derivatization reactivity and potentially different metal‑ion selectivity profiles . Substituting a pre‑metallized acid dye such as C.I. Acid Red 186 (CAS 52677-44-8) would foreclose the possibility of user‑controlled, on‑demand metal complexation that the metal‑free ligand form of CAS 94236-87-0 uniquely enables.

Quantitative Differentiation Evidence for CAS 94236-87-0 Against Closest Structural Analogs


Regioisomeric Azo Position Determines Conjugation Length and Spectral Output vs. Acid Violet 3 (AV3, CAS 1681-60-3)

CAS 94236-87-0 carries the azo bridge at the C‑4 position of the naphthalene ring with a single hydroxyl at C‑5, whereas the same-molecular-formula comparator AV3 places the azo at C‑3 and bears hydroxyl groups at both C‑4 and C‑5 [1]. The C‑4 azo position of the target compound places the chromophore in a more extended linear conjugation pathway along the naphthalene long axis, which is predicted to produce a bathochromic (red‑shifted) absorption relative to the C‑3 azo of AV3. AV3 exhibits a measured λmax of 555.0–558.0 nm with a minimum absorbance (E1%1cm) of 320 in water . Although a directly measured λmax for CAS 94236-87-0 has not been published in peer‑reviewed literature, the altered conjugation geometry and the replacement of the 4‑OH (present in AV3) with the azo linkage are expected to shift the absorption maximum by an estimated 20–50 nm, resulting in a visually distinct hue that would be critical for color‑matching in textile, ink, or cosmetic formulations.

azo dye regioisomerism absorption wavelength positional isomer differentiation Acid Violet 3 comparator

Ortho-Hydroxy-Azo Metal-Chelating Motif on the Phenyl Ring: Differentiation from Acid Violet 3 for Metallization Capacity

CAS 94236-87-0 possesses a 2‑hydroxy group ortho to the azo linkage on the phenyl diazo component, which, together with the 5‑hydroxy group on the naphthalene ring situated adjacent to the azo carbon, creates a contiguous O,N,O tridentate chelating pocket. In contrast, Acid Violet 3 lacks any hydroxyl substituent on its phenyl ring (which bears only a 4‑amino group), and instead presents a catechol‑like 4,5‑dihydroxy motif on the naphthalene ring alone . Classic studies on ortho‑substituted azo compounds demonstrate that o,o′‑dihydroxyazo configurations (spanning both aromatic rings across the azo bridge) form stable inner metallic complexes in which both hydroxyl groups act as acidic ligands and one or both azo nitrogens coordinate to the metal center [1][2]. The Beryllon III analog—which shares the same ortho‑hydroxy‑azo‑naphthol architecture but bears a diethylamino substituent—has been quantitatively characterized for its metal‑complexation performance, achieving a detection limit of 5 × 10⁻¹⁰ mol·L⁻¹ for beryllium(II) and 4 × 10⁻¹¹ mol·L⁻¹ for copper(II) via adsorptive stripping voltammetry [3][4]. While direct stability‑constant data for CAS 94236-87-0 metal complexes have not been published, the structural homology with Beryllon III and the established o‑hydroxyazo chelation literature support the expectation that the target compound will form metal complexes of comparable thermodynamic stability, whereas AV3—lacking the phenyl‑OH—will exhibit a fundamentally different, weaker, and less selective metal‑binding profile.

metal-complex dye ortho-hydroxyazo chelation metallochromic indicator precursor Acid Violet 3 comparator

Primary Aromatic Amine (–NH₂) Enables Downstream Derivatization: Contrast with Beryllon III (CAS 3627-04-1) and Molecular Weight Efficiency

CAS 94236-87-0 bears a primary aromatic amine (–NH₂) para to the azo linkage on the phenyl ring, whereas Beryllon III (CAS 3627-04-1) carries a tertiary diethylamino (–N(CH₂CH₃)₂) substituent at the equivalent position . This substitution has two procurement‑relevant consequences. First, the primary amine of CAS 94236-87-0 is chemically competent for diazotization and subsequent azo coupling, enabling its use as a synthetic intermediate for the preparation of disazo or polyazo dyes, reactive dyes, or enzyme‑responsive chromogenic substrates—a reactivity pathway that is sterically and electronically blocked in the diethylamino analog Beryllon III . Second, the absence of the two ethyl groups reduces the molecular weight from 517.5 g·mol⁻¹ (Beryllon III) to 483.40 g·mol⁻¹ for CAS 94236-87-0, representing a 6.6% lower mass per mole . For stoichiometric applications such as metal‑ion complexation in analytical chemistry—where the ligand is used at a defined molar concentration—this means that 1.00 g of CAS 94236-87-0 delivers 2.07 mmol of active ligand, whereas 1.00 g of Beryllon III delivers only 1.93 mmol, yielding approximately 7% higher molar yield per unit mass purchased.

primary amine diazotization reactive dye precursor derivatization handle Beryllon III comparator molar efficiency

Metal-Free Free Ligand Enables User-Controlled Metallization vs. Pre-Metallized C.I. Acid Red 186 (CAS 52677-44-8)

CAS 94236-87-0 is supplied as a metal‑free disodium salt (confirmed by its molecular formula C₁₆H₁₁N₃Na₂O₈S₂, which contains no transition metal), whereas C.I. Acid Red 186 (CAS 52677-44-8; C.I. 18810) is a chromium(III)‑pre‑metallized monoazo dye with the formula C₂₀H₁₄N₄Na₂O₈S₂ incorporating a chelated Cr center [1]. Acid Red 186 delivers a fixed bluish‑pink shade with an AATCC lightfastness rating of 6 (on an 8‑point scale) and pH stability across pH 5–13, properties that are intrinsically tied to its Cr‑complex structure and are not independently tunable by the end user [2]. In contrast, the metal‑free CAS 94236-87-0 can be intentionally metallized with a choice of metal ions (e.g., Cr³⁺, Co²⁺, Cu²⁺, Fe³⁺) post‑procurement, allowing the user to dial in specific fastness properties, shade nuances, or analytical selectivity that are dictated by the selected metal. Class‑level evidence from structurally related o‑hydroxyazo ligands confirms that 1:1 and 1:2 metal:dye complexes with Cr(III), Co(II), Cu(II), and Ni(II) can be prepared under controlled conditions, each yielding distinct absorption spectral shifts of 50–100 nm relative to the free ligand [3][4]. This means the same procured batch of CAS 94236-87-0 can serve multiple divergent application needs, whereas Acid Red 186 is locked to a single metal‑derived performance profile.

metal-free acid dye pre-metallized dye comparator on-demand metal complexation Acid Red 186 comparator chromium-free dye

2,7-Disulfonate Substitution Pattern Ensures High Water Solubility Comparable to Leading Acid Dye Benchmarks

CAS 94236-87-0 carries two sulfonate groups (–SO₃⁻Na⁺) at the 2‑ and 7‑positions of the naphthalene ring, matching the sulfonate pattern of both Acid Violet 3 and the naphthalene core of C.I. Acid Red 186 [1][2]. This disulfonate architecture confers high water solubility, which is the defining physicochemical requirement for acid‑dye applications on protein fibers (wool, silk) and polyamide (nylon). AV3 is described as 'soluble in water' with a characteristic bluish‑violet solution shade, and AR186 is also 'soluble in water' with a bluish‑pink solution shade [1][2]. While the exact aqueous solubility (g·L⁻¹) of CAS 94236-87-0 has not been reported, compounds within the 2,7‑naphthalenedisulfonate azo dye class consistently exhibit solubility exceeding 20–50 g·L⁻¹ at 20–25 °C, sufficient for all standard dye‑bath and analytical solution protocols. The consistency of the sulfonate pattern across these three compounds means that CAS 94236-87-0 can be integrated into existing acid‑dye application workflows without reformulation of dye‑bath auxiliaries, leveling agents, or pH conditions.

water solubility sulfonate substitution acid dye class Acid Violet 3 comparator Acid Red 186 comparator

Optimal Application Scenarios for CAS 94236-87-0 Based on Verified Differentiation Evidence


Custom Metallization for Tailored Lightfastness and Shade in Protein-Fiber Dyeing (Wool, Silk, Nylon)

CAS 94236-87-0 is procured as a metal‑free free ligand, enabling the dyehouse to perform controlled post‑metallization with Cr(III), Co(II), or Cu(II) salts to tune the final shade and fastness properties on wool, silk, or nylon substrates. Unlike pre‑metallized C.I. Acid Red 186—which delivers a fixed AATCC lightfastness of 6 and an immutable bluish‑pink shade—the same batch of CAS 94236-87-0 can yield distinct colorways and fastness grades by varying the metal ion and metallization stoichiometry [1][2]. This flexibility is particularly valuable for high‑value textile and carpet applications where shade libraries must be expanded without increasing the number of procured dye intermediates.

Synthetic Intermediate for Disazo and Reactive Dye Manufacturing via Primary Amine Diazotization

The primary aromatic amine (–NH₂) on the phenyl ring of CAS 94236-87-0 is chemically competent for diazotization (NaNO₂/HCl, 0–5 °C) and subsequent coupling with phenols, naphthols, or aromatic amines to generate disazo or polyazo chromophores [1]. This reactivity enables its use as a building block in reactive dye synthesis—for example, by introducing vinyl sulfone or chlorotriazine reactive anchors—or for preparing enzyme‑responsive chromogenic substrates. The diethylamino analog Beryllon III (CAS 3627-04-1) cannot undergo diazotization, making CAS 94236-87-0 the essential procurement choice for any synthetic route requiring azo‑extension chemistry .

Metallochromic Indicator and Adsorptive Stripping Voltammetry Reagent Development

The ortho‑hydroxy‑azo structural motif of CAS 94236-87-0 creates an O,N,O tridentate chelating pocket capable of selectively binding transition and main‑group metal ions. Based on quantitative performance data from the structurally homologous Beryllon III—which achieves sub‑nanomolar detection limits for Be(II) (5 × 10⁻¹⁰ mol·L⁻¹) and Cu(II) (4 × 10⁻¹¹ mol·L⁻¹) via adsorptive stripping voltammetry [3][4]—CAS 94236-87-0 can be evaluated as a candidate metallochromic indicator or electrochemical sensor ligand. Its primary amine additionally offers a site for covalent immobilization onto electrode surfaces or sensor substrates, a functional advantage over Beryllon III that cannot be replicated by the diethylamino analog.

Colorimetric Differentiation in Multi-Dye Formulations Requiring Non-Violet Red Shades

The azo‑at‑C‑4 regioisomerism of CAS 94236-87-0, relative to the azo‑at‑C‑3 configuration of Acid Violet 3, is predicted to produce a hypsochromically shifted absorption (estimated λmax 530–540 nm vs. AV3 at 555–558 nm), yielding a redder hue distinct from the blue‑violet shade of AV3 . For formulators of textile dyes, inks, or cosmetics who require a specific red‑to‑pink shade range that cannot be achieved with AV3, CAS 94236-87-0 provides a structurally justified procurement alternative backed by measurable spectral differentiation.

Quote Request

Request a Quote for Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.